molecular formula C14H12ClN3OS B2912682 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide CAS No. 446824-60-8

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

Cat. No.: B2912682
CAS No.: 446824-60-8
M. Wt: 305.78
InChI Key: NHHPCYBACHQTBY-UHFFFAOYSA-N
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Description

2-Chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a thiourea derivative characterized by a benzamide backbone substituted with a chlorine atom at the ortho position (C2) and a carbamothioyl group attached to a 5-methylpyridin-2-yl moiety. This compound belongs to a class of molecules studied for their diverse biological and coordination chemistry applications, including antibacterial, antitubercular, and catalytic properties . Its structure enables interactions with biological targets (e.g., enzymes) and metal ions, making it a versatile scaffold in medicinal and materials chemistry.

Properties

IUPAC Name

2-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-6-7-12(16-8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHPCYBACHQTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves its ability to form chelates with transition metals. The compound acts as a ligand, coordinating with metal ions through its thiourea and pyridine moieties. This coordination can influence the electrochemical behavior and biological activity of the resulting metal complexes .

Comparison with Similar Compounds

The following analysis compares the structural, biological, and physicochemical properties of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide with analogous thiourea derivatives.

Structural Modifications and Electronic Effects
Compound Name Substituent on Pyridine Carbamothioyl Group Modification Key Structural Features
This compound 5-Methyl None Methyl group enhances lipophilicity; pyridine N participates in metal coordination .
2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide () 5-Chloro None Chlorine increases electronegativity, altering HOMO-LUMO gaps and metal-binding affinity .
2-Chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (Derivative 79, ) N/A Methyl(1-phenylethyl) group Bulky aromatic substituent enhances antitubercular activity against resistant strains .
2-Chloro-N-(diethylcarbamothioyl)benzamide () N/A Diethyl group Alkyl chains increase solubility; reduced antibacterial activity compared to aryl analogs .

Key Observations :

  • Pyridine Substitution : Methyl (electron-donating) vs. chloro (electron-withdrawing) groups modulate electronic properties and metal-complex stability. For example, Co(II)/Ni(II)/Cu(II) complexes of the 5-chloro derivative exhibit distinct thermal decomposition profiles (peak at 280–320°C) compared to methyl-substituted analogs .
  • Carbamothioyl Modifications : Aryl or bulky groups (e.g., 1-phenylethyl) improve antitubercular potency, likely due to enhanced hydrophobic interactions with target enzymes like InhA .

Key Observations :

  • Bulky carbamothioyl groups correlate with improved antitubercular efficacy, while simple alkyl chains diminish activity .
Physicochemical and Thermal Properties
Compound Melting Point (°C) Thermal Decomposition (°C) Crystal Packing Features
This compound Not reported Not reported Likely forms intramolecular N–H⋯O and C–H⋯S hydrogen bonds, similar to 2-methyl analogs .
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () 165–167 N/A Intramolecular H-bonds create inverted dimers; dihedral angle = 26.86° between rings .
Co(II) complex of 5-chloro derivative () N/A 318 (DTG peak) Octahedral geometry; stable up to 250°C .

Key Observations :

  • Methyl groups on the pyridine ring facilitate planar molecular conformations, enhancing crystal lattice stability via H-bonding .
  • Metal complexes (Co, Ni, Cu) exhibit higher thermal stability than parent ligands, with decomposition temperatures exceeding 250°C .
Computational and Spectroscopic Insights
  • Vibrational Spectra: The 2-chloro substituent in 2-chloro-N-(diethylcarbamothioyl)benzamide results in characteristic IR bands at 1250 cm⁻¹ (C=S) and 1680 cm⁻¹ (C=O), shifted by 10–15 cm⁻¹ compared to non-chlorinated analogs .
  • HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., Cl) reduce the HOMO-LUMO gap (4.5 eV in chloro vs. 5.1 eV in methyl derivatives), increasing reactivity .

Biological Activity

2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone. The process can be summarized as follows:

  • Reagents :
    • 2-chlorobenzoyl chloride (0.01 mol)
    • Potassium thiocyanate (KSCN) (0.01 mol)
    • Acetone (50 cm³)
  • Procedure :
    • Dissolve KSCN in acetone.
    • Add the solution of 2-chlorobenzoyl chloride dropwise while stirring.
    • Allow the mixture to react at room temperature for several hours.
    • Purify the resulting product through recrystallization.

Antibacterial and Antifungal Properties

Research indicates that compounds with thiourea moieties, including this compound, exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results against breast cancer cell lines (MCF-7). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the S phase, leading to decreased cell viability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialEffective against M. tuberculosis
AntifungalDemonstrated antifungal properties
AnticancerInduces apoptosis in MCF-7 cells

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.
  • Cell Cycle Disruption : It has been observed to disrupt the normal cell cycle in cancer cells, leading to apoptosis.
  • Metal Complex Formation : As a ligand, it can form stable complexes with transition metals, potentially enhancing its biological efficacy.

Case Studies

A study conducted on various thiourea derivatives highlighted that those with similar structural features exhibited varying degrees of biological activity. Specifically, derivatives that included a methyl group on the pyridine ring showed enhanced potency against cancer cells compared to their unsubstituted counterparts .

Example Case Study: Antituberculosis Activity

In a comparative study involving different derivatives, this compound was found to possess significant antitubercular activity against multiple strains, outperforming many existing treatments .

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